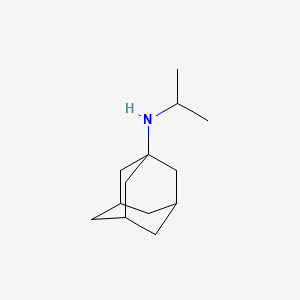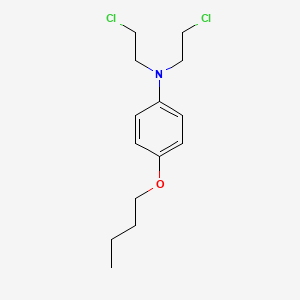
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- is a synthetic organic compound known for its applications in various scientific fields It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by 2-chloroethyl groups and a butoxy group is attached to the para position of the benzene ring
Métodos De Preparación
The synthesis of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- typically involves the reaction of aniline with 2-chloroethanol in the presence of a base to form N,N-bis(2-chloroethyl)aniline. This intermediate is then reacted with butyl bromide under basic conditions to introduce the butoxy group at the para position of the benzene ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent aniline derivative.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, often with thiols or amines, to form new derivatives.
Hydrolysis: The chloroethyl groups can be hydrolyzed under acidic or basic conditions to form corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines .
Aplicaciones Científicas De Investigación
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and DNA.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form DNA crosslinks, which can inhibit cancer cell growth.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can form crosslinks with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by disrupting their genetic material.
Comparación Con Compuestos Similares
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- is similar to other nitrogen mustards, such as:
Chlorambucil: Another nitrogen mustard used in cancer treatment.
Melphalan: Known for its use in treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent.
Compared to these compounds, ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- offers unique properties due to the presence of the butoxy group, which can influence its solubility and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Propiedades
Número CAS |
27077-15-2 |
|---|---|
Fórmula molecular |
C14H21Cl2NO |
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
4-butoxy-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-12-18-14-6-4-13(5-7-14)17(10-8-15)11-9-16/h4-7H,2-3,8-12H2,1H3 |
Clave InChI |
FCMYHWFGMCDHDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


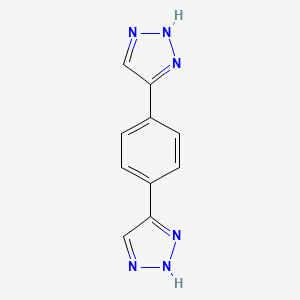
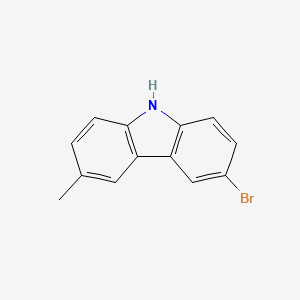

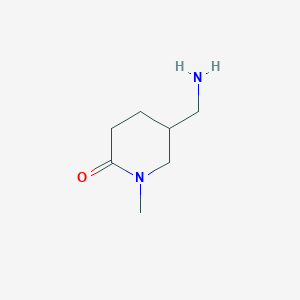

![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)

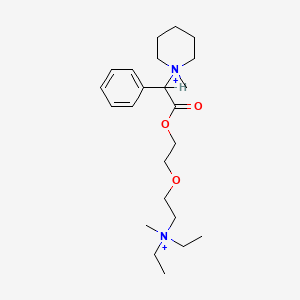

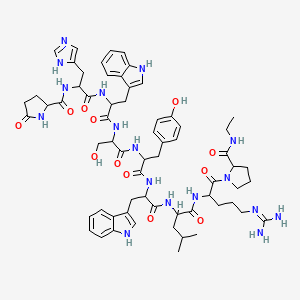
![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B12819050.png)
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
